8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that combines multiple functional groups, including a chlorophenyl group, an oxadiazole ring, and a triazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.
Cyclization to Form the Triazolopyridine Core: The intermediate product is then subjected to cyclization with 2-aminopyridine under acidic conditions to form the triazolopyridine core.
Final Coupling Reaction: The final step involves coupling the oxadiazole and triazolopyridine intermediates under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and oxidized or reduced forms of the original compound.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal pathogens.
Antiviral Agents: It has been investigated for its antiviral properties, particularly against viruses like influenza and herpes simplex.
Anticancer Agents: Research has indicated that the compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer and antiviral activities.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
- 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]quinoxaline
- 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyrazine
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the heterocyclic rings (quinoxaline, pyrazine) can lead to differences in their chemical reactivity and biological activity.
- Biological Activity: The presence of different heterocyclic rings can influence the binding affinity to various biological targets, potentially leading to differences in antimicrobial, antiviral, and anticancer activities.
- Chemical Stability: The stability of these compounds under various conditions can vary, affecting their suitability for different applications.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFUAXAFCGYALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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